chemical structure and properties of urushiol 15:3 pentadecatrienylcatechol
chemical structure and properties of urushiol 15:3 pentadecatrienylcatechol
Whitepaper: Structural Elucidation, Immunobiology, and Isolation of Urushiol 15:3 (Pentadecatrienylcatechol)
Executive Summary
Urushiol is a complex mixture of alk-(en)-yl catechols responsible for the severe allergic contact dermatitis (ACD) induced by plants of the Anacardiaceae family (e.g., poison ivy, poison oak, and the Japanese lacquer tree). Among its congeners, urushiol 15:3 (3-pentadecatrienylcatechol) represents the most chemically reactive and immunologically potent species in Toxicodendron radicans (poison ivy). This technical guide provides an in-depth analysis of the 15:3 congener, detailing its physicochemical properties, mechanisms of haptenation, T-cell presentation pathways, and field-proven methodologies for its extraction and experimental validation.
Structural Chemistry and Physicochemical Profiling
Urushiol 15:3 is defined by a 1,2-dihydroxybenzene (catechol) ring substituted at the 3-position with a 15-carbon unbranched aliphatic chain containing three double bonds[1].
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Chemical Formula: C₂₁H₃₀O₂
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Monoisotopic Mass: 314.2245 Da[2]
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Double Bond Stereochemistry: In poison ivy, the tri-unsaturated tail is specifically configured with double bonds at positions 8, 11, and 14 (e.g., 8Z, 11E, 14-pentadecatrienylcatechol)[3].
The dual nature of this molecule dictates its biological and material behavior. The highly hydrophobic trienyl tail facilitates rapid penetration through the stratum corneum and insertion into cell membranes, while the redox-active catechol ring acts as the electrophilic warhead for protein binding[4],[1].
Furthermore, in polymer science, urushiol 15:3 is the critical monomer in the formation of traditional Japanese lacquer. Thermogravimetry-linked scan mass spectrometry (TG-MS) and pyrolysis GC/MS have demonstrated that while saturated congeners (15:0) act as terminal groups, the highly reactive 15:3 congener undergoes extensive side chain-side chain C-C coupling and aromatic nucleus-side chain C-O coupling, forming the primary cross-linked skeleton of the lacquer polymer[5],[6].
Quantitative Mass Spectrometry Data
To facilitate LC-MS/MALDI-MS identification, the exact masses of the C15 urushiol series are summarized below. The 15:3 congener exhibits the lowest mass due to the loss of six protons across its three double bonds.
Table 1: Mass Spectrometric Profile of C15 Urushiol Congeners[2]
| Congener | Abbreviation | Empirical Formula | Monoisotopic Mass (Da) | [M+Na]⁺ Adduct Mass (Da) |
| Pentadecylcatechol | C15:0 | C₂₁H₃₆O₂ | 320.2715 | 343.2613 |
| Pentadecenylcatechol | C15:1 | C₂₁H₃₄O₂ | 318.2558 | 341.2456 |
| Pentadecadienylcatechol | C15:2 | C₂₁H₃₂O₂ | 316.2402 | 339.2300 |
| Pentadecatrienylcatechol | C15:3 | C₂₁H₃₀O₂ | 314.2245 | 337.2143 |
Mechanisms of Haptenation and Immunogenicity
Urushiol itself is a pro-hapten. It is not inherently immunogenic until it undergoes enzymatic or autoxidation within the skin to form a highly reactive electrophile: an ortho-quinone (o-quinone)[4],[7].
The Covalent Adduct Formation
Once oxidized, the o-quinone undergoes Michael addition or Schiff base formation with nucleophilic residues (primary amines of lysine, sulfhydryl groups of cysteine) on endogenous skin proteins. This covalent modification transforms self-proteins into non-self hapten-carrier adducts, triggering the innate immune system via damage-associated molecular patterns (DAMPs) and subsequent adaptive T-cell responses[4],[7].
Antigen Processing and T-Cell Presentation
The immunopathogenesis of urushiol-induced ACD is mediated by a complex interplay of CD4+ and CD8+ T cells. Because urushiol is highly lipophilic, it can traverse cell membranes and conjugate with both extracellular and intracellular proteins, leading to three distinct presentation pathways[8],[9]:
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Endogenous Pathway (Cytosolic): Urushiol conjugates intracellular proteins, which are degraded by the proteasome and presented via MHC Class I to CD8+ T cells. This pathway is strictly inhibited by Brefeldin A, which blocks ER-to-Golgi transport[8],[10].
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Exogenous Pathway (Endosomal): Extracellular haptenated proteins are phagocytosed by Antigen-Presenting Cells (APCs), processed in the acidic endosome, and presented via MHC Class II to CD4+ T cells. This is inhibited by monensin, an ionophore that neutralizes endosomal pH[8],[10].
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Direct MHC Binding: A subset of CD8+ T cells can recognize urushiol that binds directly to surface MHC Class I molecules or pre-existing peptides in the binding groove, bypassing the need for intracellular processing entirely[8],[9].
Figure 1: Immunological processing pathways of urushiol leading to CD4+ and CD8+ T-cell activation.
Table 2: Pharmacological Validation of Urushiol Antigen Processing[8],[10]
| T-Cell Subset | Processing Pathway | MHC Restriction | Inhibited by Brefeldin A | Inhibited by Monensin | Requires Live APCs? |
| CD8+ (Type A) | Endogenous (Cytosolic) | Class I | Yes | Yes | Yes |
| CD4+ | Exogenous (Endosomal) | Class II | No | Yes | Yes |
| CD8+ (Type B) | Direct Binding | Class I | No | No | No (Works on fixed APCs) |
Experimental Methodologies and Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each solvent choice and pharmacological inhibitor is explicitly defined to guarantee reproducibility.
Protocol 3.1: High-Yield Extraction and HPLC Purification of Urushiol 15:3
Historically, the ElSohly method relied on massive dry-packed silica columns, which suffered from low yields and high solvent toxicity[11]. The modern approach utilizes liquid-liquid partitioning based on precise immiscibility dynamics, followed by targeted HPLC[11],[12].
Step-by-Step Methodology:
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Primary Extraction: Macerate 1 kg of Toxicodendron radicans biomass in 100% ethanol at <30°C. Causality: Ethanol acts as a broad-spectrum solvent, solubilizing both the polar catechol rings and the non-polar lipid tails, alongside plant waxes.
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Solvent Stripping: Evaporate the ethanol under reduced pressure to yield a crude viscous extract.
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Biphasic Partitioning: Resuspend the crude extract in a 1:1 mixture of Hexane and Acetonitrile. Causality: At <30°C, these two solvents are completely immiscible. Highly non-polar plant waxes and chlorophyll partition into the upper hexane layer, while the slightly more polar urushiol catechols partition selectively into the lower acetonitrile layer[11].
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Concentration: Isolate the acetonitrile fraction and evaporate to yield a concentrated, semi-purified urushiol mixture.
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HPLC Resolution: Inject the concentrate onto a preparative HPLC system utilizing a thiazole-derivatized silica gel column or an EC-C18 column (e.g., 250 mm × 4.6 mm; 4 µm)[13],[11].
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Mobile Phase: Acetonitrile:Water (83:17) at 0.7 mL/min[13].
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Causality: The thiazole/C18 stationary phase interacts differentially with the π-electrons of the double bonds. The 15:3 congener, having three double bonds, exhibits distinct retention kinetics compared to the 15:0 or 15:1 congeners, allowing for >98% purity isolation[11],[3].
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Figure 2: Workflow for the high-yield extraction and isolation of urushiol congeners.
Protocol 3.2: In Vitro Antigen Presentation Assay (Self-Validating System)
To determine whether a specific T-cell clone recognizes urushiol via intracellular processing or direct surface binding, an APC fixation assay must be employed[8],[9].
Step-by-Step Methodology:
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Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) to serve as APCs.
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Experimental Branching (The Causality Check):
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Condition A (Live Processing): Pulse APCs with 10 µg/mL urushiol 15:3 for 2 hours, wash, and then fix with 1% paraformaldehyde.
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Condition B (Direct Binding): Fix APCs with 1% paraformaldehyde first, wash extensively, and then pulse with urushiol 15:3.
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Causality: Paraformaldehyde covalently cross-links cell surface proteins, instantly arresting all intracellular vesicular trafficking, endosomal acidification, and proteasomal degradation.
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Co-culture: Add urushiol-responsive CD4+ or CD8+ T-cell clones to the fixed APCs.
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Readout: Measure T-cell proliferation via ³H-thymidine incorporation after 72 hours.
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Validation Logic: If T-cells proliferate in Condition A but not B, the antigen requires active intracellular processing (endogenous/exogenous). If T-cells proliferate in both A and B, the 15:3 congener is binding directly to the external MHC groove without processing[8].
Polymer Chemistry: Laccase-Catalyzed Curing
Beyond immunology, the 15:3 congener is the backbone of sustainable, bio-based functional materials. The curing of Japanese lacquer is a laccase-catalyzed oxidative polymerization.
The laccase enzyme oxidizes the catechol ring to a semiquinone radical, which subsequently disproportionates into an o-quinone. The highly unsaturated 15:3 tail then participates in autoxidative cross-linking, where the triene structure facilitates rapid side chain-side chain C-C coupling. This dual-action curing (enzymatic head oxidation + autoxidative tail cross-linking) results in a dense, highly durable, and chemically resistant polymer network[5],[6].
Figure 3: Laccase-catalyzed oxidative polymerization mechanism of urushiol 15:3.
References
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Hapten - Wikipedia. Wikipedia.org. Available at:[Link]
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Influence of Chemical Reactivity of Urushiol-Type Haptens on Sensitization and the Induction of Tolerance. PubMed / NIH. Available at: [Link]
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Processing of urushiol (poison ivy) hapten by both endogenous and exogenous pathways for presentation to T cells in vitro. PubMed / NIH. Available at: [Link]
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Processing of urushiol (poison ivy) hapten by both endogenous and exogenous pathways for presentation to T cells in vitro - PMC. NIH. Available at: [Link]
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MALDI-MS Imaging of Urushiols in Poison Ivy Stem. ResearchGate. Available at: [Link]
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Structural Study of a Japanese Lacquer Film with Thermogravimetry-Linked Scan Mass Spectrometry. Taylor & Francis. Available at: [Link]
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Optimization of Ultrasonic-Assisted Extraction of Diene Urushiol from Lacquer Tree Leaves Using Response Surface Methodology. PMC / NIH. Available at:[Link]
- WO2014081988A1 - Extraction and purification of urushiol from botanical sources. Google Patents.
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Separation and Characterization of Poison Ivy and Poison Oak Urushiol Components. ResearchGate. Available at: [Link]
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Extraction and Purification of Urushiol from Botanical Sources. Rowan University. Available at: [Link]
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Characterization of Natural Resin Films and Identification of Ancient Coating. ResearchGate. Available at: [Link]
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